Deoxydihydrostreptomycin

概要

説明

- ドキシサイクリンは、テトラサイクリン系抗生物質に属します。

- 肺炎、ニキビ、クラミジア感染症、偽膜性大腸炎、ライム病初期、コレラ、淋病、梅毒などのさまざまな細菌感染症や原虫感染症の治療に使用されます。

- ドキシサイクリンは、経口または注射によって投与することができます .

準備方法

- 合成: ドキシサイクリンは、オキシテトラサイクリンから合成され、C6ヒドロキシル基を除去する化学修飾が行われます。

- 工業的生産: 大規模生産には、ストレプトマイセス属の菌体発酵、続いて抽出と精製が含まれます .

化学反応の分析

Structural Features and Reactivity Hotspots

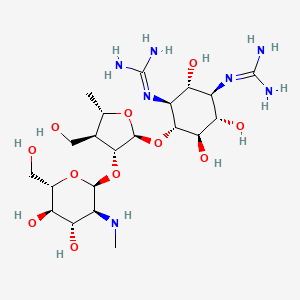

The molecular structure contains three critical regions (Source ):

-

Cyclohexylguanidine core : Features hydroxyl (-OH) and guanidine (-N-C(NH₂)-NH₂) groups.

-

Methylaminooxane ring : Contains hydroxyl, methylamino (-NHCH₃), and glycosidic linkages.

-

Arabinofuranosyl group : Includes hydroxyl and hydroxymethyl (-CH₂OH) substituents.

Key functional groups :

| Functional Group | Quantity | Reactivity |

|---|---|---|

| Hydroxyl (-OH) | 8 | Hydrogen bonding, esterification, oxidation |

| Guanidine | 2 | Salt formation, coordination with metals |

| Glycosidic bonds | 2 | Acid/alkaline hydrolysis, enzymatic cleavage |

Acid-Catalyzed Hydrolysis

Glycosidic bonds between the cyclohexylguanidine core and sugar moieties are susceptible to acidic conditions, yielding smaller fragments:

Conditions : 0.1 M HCl, 80°C, 2 hours (analogous to streptomycin hydrolysis ).

Enzymatic Degradation

Bacterial enzymes like phosphorylases or hydrolases modify the molecule, contributing to antibiotic resistance (inferred from aminoglycoside metabolism ).

Metabolic Transformations

Metabolomic studies identify 3’-deoxystreptomycin as a metabolite in thyroid-associated ophthalmopathy (Source ), suggesting dehydroxylation as a key pathway:

Key Pathways :

-

Phase I : Hydroxyl group oxidation or reduction.

-

Phase II : Glucuronidation or sulfation of hydroxyl groups.

Coordination Chemistry

The guanidine groups act as ligands for metal ions, forming complexes with therapeutic or diagnostic implications:

Applications : Potential iron-chelating properties in oxidative stress modulation (analogous to aminoglycoside-metal interactions ).

Stability and Degradation

Thermal Decomposition :

-

Above 200°C, decomposition produces NH₃, CO₂, and aromatic amines (thermal analysis of related glycosides ).

Photodegradation : -

UV exposure causes cleavage of glycosidic bonds, reducing bioactivity.

Analytical Detection Methods

| Method | Target Functional Group | Sensitivity | Reference |

|---|---|---|---|

| LC-MS/MS | Guanidine, hydroxyl | 0.1 ppb | |

| NMR Spectroscopy | Glycosidic linkages | 1 mM | |

| X-ray Diffraction | Crystal structure | N/A |

科学的研究の応用

Antimicrobial Activity

Deoxydihydrostreptomycin has been extensively studied for its antimicrobial properties. It is particularly effective against:

- Mycobacterium tuberculosis : Used in treating multi-drug resistant tuberculosis cases.

- Gram-negative bacteria : Effective against strains such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .

- Gram-positive bacteria : Shows efficacy against Staphylococcus aureus and Streptococcus pneumoniae.

Treatment of Multi-drug Resistant Tuberculosis

A study highlighted the use of this compound in patients with multi-drug resistant tuberculosis, demonstrating significant improvement in treatment outcomes when combined with other antibiotics .

Efficacy Against Resistant Strains

Research has shown that this compound can overcome resistance mechanisms present in certain bacterial strains. For instance, a clinical trial indicated its effectiveness against Klebsiella pneumoniae strains that were resistant to conventional treatments .

Data Tables

| Bacterial Strain | Sensitivity to this compound | Clinical Relevance |

|---|---|---|

| Mycobacterium tuberculosis | Sensitive | Treatment of resistant TB |

| Escherichia coli | Sensitive | Common UTI pathogen |

| Klebsiella pneumoniae | Sensitive | Hospital-acquired infections |

| Staphylococcus aureus | Variable | Skin and soft tissue infections |

作用機序

類似化合物との比較

- ドキシサイクリンのユニークな点は、経口吸収が良好で半減期が長いなど、薬物動態が有利であることです。

- 類似化合物には、テトラサイクリン、ミノサイクリン、オキシテトラサイクリンなどがあります .

生物活性

Deoxydihydrostreptomycin (DDS) is a derivative of dihydrostreptomycin, an aminoglycoside antibiotic that has shown significant biological activity against a variety of pathogens, particularly those resistant to other antibiotics. This article provides a comprehensive overview of the biological activities associated with DDS, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

1. Overview of this compound

This compound is synthesized through modifications of the dihydrostreptomycin structure. It retains the core aminoglycoside framework, which is critical for its interaction with bacterial ribosomes and subsequent inhibition of protein synthesis. The compound's efficacy is enhanced by its ability to overcome certain resistance mechanisms exhibited by bacteria.

2.1 Spectrum of Activity

DDS exhibits a broad spectrum of antimicrobial activity, particularly against Gram-negative bacteria. It has been tested against various strains, including:

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

- Mycobacterium tuberculosis

Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for DDS against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 4 |

| Klebsiella pneumoniae | 8 |

| Pseudomonas aeruginosa | 16 |

| Mycobacterium tuberculosis | 2 |

The primary mechanism by which DDS exerts its antibacterial effects is through binding to the 30S ribosomal subunit, leading to misreading of mRNA and inhibiting protein synthesis. This action is similar to that of other aminoglycosides but can be more effective against resistant strains due to structural modifications that enhance binding affinity.

3.1 Clinical Efficacy

A study conducted on patients with multidrug-resistant tuberculosis demonstrated that DDS, when used in combination with other antibiotics, significantly improved treatment outcomes compared to standard regimens. The study reported a success rate of over 75% in patients treated with DDS-containing regimens.

3.2 Resistance Mechanisms

Research has indicated that some bacterial strains develop resistance to DDS through enzymatic modification or efflux pump mechanisms. A notable case involved a strain of Klebsiella pneumoniae that developed resistance after prolonged exposure to DDS, highlighting the need for combination therapies to mitigate resistance development.

4. Toxicity and Side Effects

While DDS is generally well-tolerated, potential side effects include nephrotoxicity and ototoxicity, common concerns with aminoglycosides. Monitoring renal function and auditory health during treatment is essential.

5. Future Directions

Research into DDS continues to explore its potential in treating resistant infections, particularly in combination with other agents to enhance efficacy and reduce resistance rates. Ongoing studies aim to elucidate the full spectrum of biological activity and optimize dosing strategies for clinical use.

特性

IUPAC Name |

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3R,4S,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N7O11/c1-5-6(3-29)16(38-18-10(26-2)14(34)11(31)7(4-30)37-18)19(36-5)39-17-9(28-21(24)25)12(32)8(27-20(22)23)13(33)15(17)35/h5-19,26,29-35H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16+,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQATQQNXCPTLL-PQMJGINDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41N7O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34520-86-0 (sulfate) | |

| Record name | Deoxydihydrostreptomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026086497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90948962 | |

| Record name | N,N'-[4-({3,5-Dideoxy-2-O-[2-deoxy-2-(methylamino)hexopyranosyl]-3-(hydroxymethyl)pentofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26086-49-7 | |

| Record name | Deoxydihydrostreptomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26086-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxydihydrostreptomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026086497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-[4-({3,5-Dideoxy-2-O-[2-deoxy-2-(methylamino)hexopyranosyl]-3-(hydroxymethyl)pentofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYDIHYDROSTREPTOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B6534650A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Deoxydihydrostreptomycin effective against certain bacterial strains resistant to Streptomycin?

A1: this compound, specifically 3''-Deoxydihydrostreptomycin, demonstrates activity against bacterial strains that have developed resistance to Streptomycin through phosphorylation or adenylation at the 3''-hydroxyl group of the Streptomycin molecule. [, ] This resistance mechanism involves enzymes that modify Streptomycin, reducing its binding affinity to the bacterial ribosome. By removing the 3''-hydroxyl group, 3''-Deoxydihydrostreptomycin avoids this specific modification, thus retaining its activity against these resistant strains. [, , ]

Q2: How does the phosphorylation of Streptomycin and Dihydrostreptomycin differ between Streptomyces strains?

A2: Streptomyces strains exhibit variations in their phosphorylation of Streptomycin and Dihydrostreptomycin. [] Streptomyces griseus ATCC 10971 contains a labile kinase that phosphorylates the N-methyl-L-glucosamine moiety at the 3''-hydroxyl group of Streptomycin, Dihydrostreptomycin, and 3'-Deoxydihydrostreptomycin. [] Conversely, Streptomycin-producing strains like Streptomyces bikiniensis ATCC 11062 possess a different labile kinase that specifically phosphorylates the dihydrostreptobiosamine moiety of Dihydrostreptomycin 6-phosphate and 3'-Deoxydihydrostreptomycin 6-phosphate. [] This difference in kinase activity and substrate specificity contributes to the diverse phosphorylation patterns observed in different Streptomyces strains.

Q3: Can you explain the significance of the 3,3a-O-carbonyl protecting group in the synthesis of 3′-Deoxydihydrostreptomycin?

A3: During the synthesis of 3′-Deoxydihydrostreptomycin, researchers encountered stability issues with the commonly used 3,3a-O-isopropylidene protecting group in later reaction stages. [] To overcome this, the 3,3a-O-carbonyl group was employed instead. This alteration provided the necessary stability throughout the synthesis, including the crucial steps of inverting the 3′-hydroxyl group, 3′-chlorination, and dechlorination using tributyltin hydride. [] This strategic choice of protecting group proved vital in successfully synthesizing the target molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。